REACTION_CXSMILES
|
[CH2:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][NH:2]1.BrN1C(=O)CCC1=O.[OH-].[Na+]>C(Cl)Cl>[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][N:2]=1 |f:2.3|
|
Name
|
|
Quantity
|
26.67 g
|
Type
|
reactant
|
Smiles
|
C1NCCC2=CC=CC=C12
|
Name
|
|
Quantity
|
39.2 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
130 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Type
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CUSTOM
|
Details
|
After stirring for 40 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling over 20 minutes
|
Duration
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20 min
|
Type
|
WASH
|
Details
|
The organic layer was washed with water
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Type
|
EXTRACTION
|
Details
|
extracted with 10% hydrochloric acid (200 ml)
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Type
|
WASH
|
Details
|
the aqueous layer was washed with methylene chloride
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
The resulting residue was distilled (about 16 mm-Hg, 120 degrees)
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
C1=NCCC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |